molecular formula C12H12O4 B14956853 6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B14956853
M. Wt: 220.22 g/mol
InChI Key: OOEBBGKHPMIOJO-UHFFFAOYSA-N
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Description

6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of an ethoxy group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring

Preparation Methods

Chemical Reactions Analysis

6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions with aryl halides can yield biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, some benzofuran derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways involved may vary depending on the specific benzofuran derivative and its application.

Comparison with Similar Compounds

6-Ethoxy-3-methyl-1-benzofuran-2-carboxylic acid can be compared with other similar compounds, such as 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid and 3-methylbenzofuran-2-carboxylic acid . These compounds share a similar benzofuran core structure but differ in the substituents attached to the benzofuran ring. The presence of different substituents can significantly influence the biological activity and chemical reactivity of these compounds. For instance, the ethoxy group in this compound may enhance its solubility and bioavailability compared to its methoxy counterpart .

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

6-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-3-15-8-4-5-9-7(2)11(12(13)14)16-10(9)6-8/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

OOEBBGKHPMIOJO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C(O2)C(=O)O)C

Origin of Product

United States

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